molecular formula C14H26O2 B12679859 8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane CAS No. 93963-33-8

8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane

Katalognummer: B12679859
CAS-Nummer: 93963-33-8
Molekulargewicht: 226.35 g/mol
InChI-Schlüssel: NMAGDJUSQTVMCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane is a chemical compound characterized by its unique spirocyclic structure. This compound is part of a class of organic compounds known as spiroketals, which are notable for their stability and diverse chemical reactivity. The spirocyclic structure consists of two rings sharing a single atom, which imparts unique chemical properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane typically involves the reaction of appropriate ketones with diols under acidic conditions to form the spiroketal structure. One common method involves the use of 2-methyl-1,3-propanediol and a suitable ketone in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the spirocyclic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted spiroketals.

Wissenschaftliche Forschungsanwendungen

8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 8-(1,1-Dimethylpropyl)-2-methyl-1,2,4-triazaspiro(4.5)decane-3-thione
  • 8-(1,1-Dimethylpropyl)-2-(4-methylphenyl)-1,2,4-triazaspiro(4.5)decane-3-thione

Uniqueness

8-(1,1-Dimethylpropyl)-2-methyl-1,4-dioxaspiro(4.5)decane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

93963-33-8

Molekularformel

C14H26O2

Molekulargewicht

226.35 g/mol

IUPAC-Name

3-methyl-8-(2-methylbutan-2-yl)-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C14H26O2/c1-5-13(3,4)12-6-8-14(9-7-12)15-10-11(2)16-14/h11-12H,5-10H2,1-4H3

InChI-Schlüssel

NMAGDJUSQTVMCT-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)(C)C1CCC2(CC1)OCC(O2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.